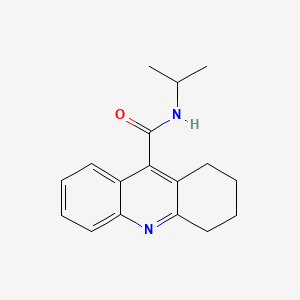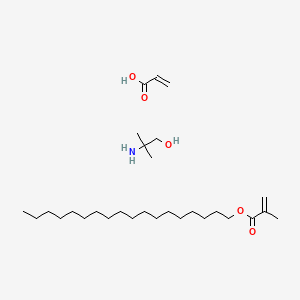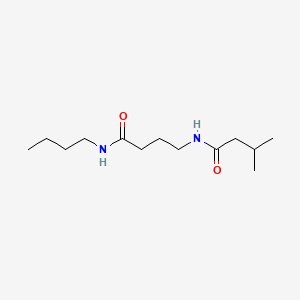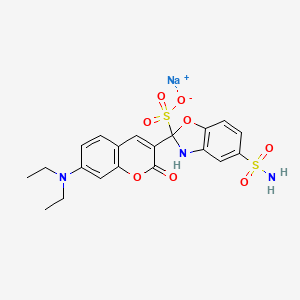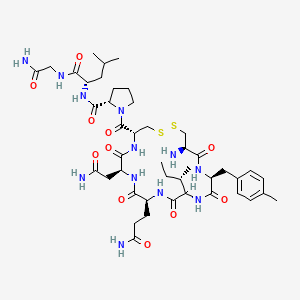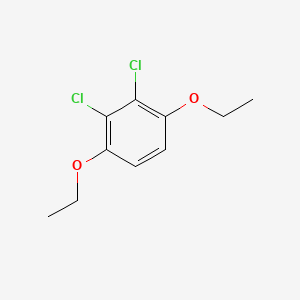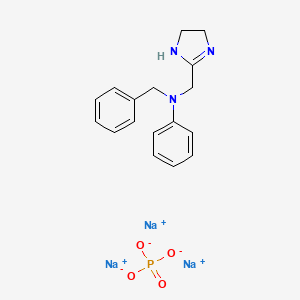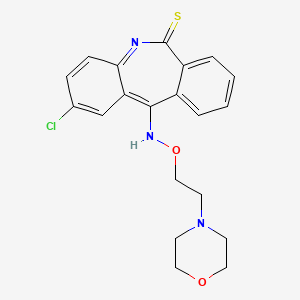
11H-Dibenz(b,e)azepin-11-one, 2-chloro-5,6-dihydro-6-thioxo-, O-(2-(4-morpholinyl)ethyl)oxime, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11H-Dibenz(b,e)azepin-11-one, 2-chloro-5,6-dihydro-6-thioxo-, O-(2-(4-morpholinyl)ethyl)oxime, (E)- is a complex organic compound with a unique structure that includes a dibenzazepine core, a chloro group, and a morpholinyl ethyl oxime moiety
準備方法
The synthesis of 11H-Dibenz(b,e)azepin-11-one, 2-chloro-5,6-dihydro-6-thioxo-, O-(2-(4-morpholinyl)ethyl)oxime, (E)- involves several steps. The starting material is typically a dibenzazepine derivative, which undergoes chlorination to introduce the chloro group. This is followed by a reduction reaction to form the dihydro derivative. The thioxo group is then introduced through a thiolation reaction. Finally, the morpholinyl ethyl oxime moiety is added via an oximation reaction .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydro derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oximation: The oxime group can undergo further reactions to form nitriles or amides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
11H-Dibenz(b,e)azepin-11-one, 2-chloro-5,6-dihydro-6-thioxo-, O-(2-(4-morpholinyl)ethyl)oxime, (E)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and thioxo groups play a crucial role in its binding affinity and specificity. The oxime moiety can form hydrogen bonds with target proteins, enhancing its inhibitory effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar compounds include other dibenzazepine derivatives, such as:
10,11-Dihydro-5H-dibenz(b,f)azepine: Lacks the chloro and thioxo groups, making it less reactive.
5H-Dibenz(b,e)azepine, 6,11-dihydro-: Similar core structure but different functional groups.
11H-Dibenz(b,e)azepin-11-one: Lacks the morpholinyl ethyl oxime moiety, affecting its binding properties.
The uniqueness of 11H-Dibenz(b,e)azepin-11-one, 2-chloro-5,6-dihydro-6-thioxo-, O-(2-(4-morpholinyl)ethyl)oxime, (E)- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
特性
CAS番号 |
149401-16-1 |
|---|---|
分子式 |
C20H20ClN3O2S |
分子量 |
401.9 g/mol |
IUPAC名 |
2-chloro-11-(2-morpholin-4-ylethoxyamino)benzo[c][1]benzazepine-6-thione |
InChI |
InChI=1S/C20H20ClN3O2S/c21-14-5-6-18-17(13-14)19(15-3-1-2-4-16(15)20(27)22-18)23-26-12-9-24-7-10-25-11-8-24/h1-6,13,23H,7-12H2 |
InChIキー |
CFBSHTMVWNFUMR-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCONC2=C3C=C(C=CC3=NC(=S)C4=CC=CC=C42)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


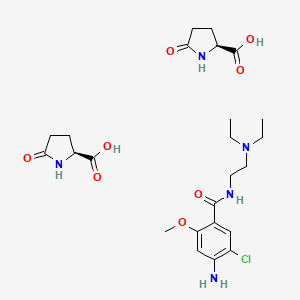

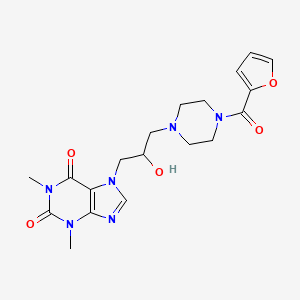
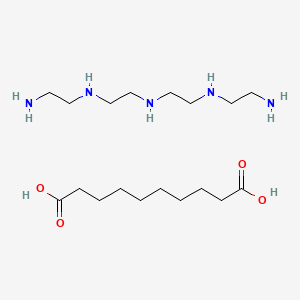

![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
